molecular formula C20H22BrNO5 B2729534 {[(4-Bromophenyl)methyl]carbamoyl}methyl 3,4-diethoxybenzoate CAS No. 1794785-33-3

{[(4-Bromophenyl)methyl]carbamoyl}methyl 3,4-diethoxybenzoate

Cat. No.: B2729534
CAS No.: 1794785-33-3
M. Wt: 436.302
InChI Key: AFPQLPULWPZYBR-UHFFFAOYSA-N
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Description

{[(4-Bromophenyl)methyl]carbamoyl}methyl 3,4-diethoxybenzoate is a complex organic compound characterized by the presence of a bromophenyl group, a carbamoyl group, and a diethoxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(4-Bromophenyl)methyl]carbamoyl}methyl 3,4-diethoxybenzoate typically involves multiple steps, starting with the preparation of the bromophenyl and diethoxybenzoate precursors. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The specific methods and conditions used in industrial production are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

{[(4-Bromophenyl)methyl]carbamoyl}methyl 3,4-diethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

{[(4-Bromophenyl)methyl]carbamoyl}methyl 3,4-diethoxybenzoate has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {[(4-Bromophenyl)methyl]carbamoyl}methyl 3,4-diethoxybenzoate involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with aromatic receptors, while the carbamoyl and diethoxybenzoate moieties can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of {[(4-Bromophenyl)methyl]carbamoyl}methyl 3,4-diethoxybenzoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications.

Properties

IUPAC Name

[2-[(4-bromophenyl)methylamino]-2-oxoethyl] 3,4-diethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrNO5/c1-3-25-17-10-7-15(11-18(17)26-4-2)20(24)27-13-19(23)22-12-14-5-8-16(21)9-6-14/h5-11H,3-4,12-13H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFPQLPULWPZYBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)OCC(=O)NCC2=CC=C(C=C2)Br)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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